molecular formula C23H21NO2 B5627671 4-(mesitylcarbonyl)-N-phenylbenzamide CAS No. 5301-74-6

4-(mesitylcarbonyl)-N-phenylbenzamide

Cat. No. B5627671
CAS RN: 5301-74-6
M. Wt: 343.4 g/mol
InChI Key: XTDUSCFHZIQGBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds closely related to 4-(mesitylcarbonyl)-N-phenylbenzamide, often involves acylation and catalytic hydrogenation processes. For instance, Mao Duo (2000) described a synthesis process for a similar benzamide compound through acylation followed by catalytic hydrogenation, achieving high yields and outlining optimal conditions for these reactions (Mao Duo, 2000).

Molecular Structure Analysis

Molecular structure and conformation play a crucial role in the activity and properties of benzamide compounds. N. Duke and P. W. Codding (1992) conducted X-ray diffraction and molecular mechanics calculations on a series of MES-active N-phenylbenzamides, revealing that the most active compounds adopt a consistent conformation facilitating hydrogen bonds to the carbonyl oxygen atom, a structural insight likely relevant to 4-(mesitylcarbonyl)-N-phenylbenzamide as well (N. Duke & P. W. Codding, 1992).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, underlining their versatile chemical properties. For example, Hidemasa Hikawa et al. (2012) developed a palladium-catalyzed domino reaction involving o-aminobenzamides and benzyl alcohols, showcasing the potential chemical reactivity and applications of benzamide derivatives in synthetic chemistry (Hidemasa Hikawa et al., 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points and crystalline structure, are crucial for their applications. Ozan Ünsalan et al. (2020) conducted FTIR, Raman, and DFT studies on benzothiazole derivatives, supported by differential scanning calorimetry to determine melting points and purities, techniques that are applicable to the physical property analysis of 4-(mesitylcarbonyl)-N-phenylbenzamide (Ozan Ünsalan et al., 2020).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity and interaction with other molecules, are significant for their functionality. The study by Caitlin F. Zipp et al. (2013) on N-phenylbenzamide-based compounds, which resulted in polymorphs upon recrystallization, provides insights into the intermolecular interactions and chemical properties that may be relevant to the study of 4-(mesitylcarbonyl)-N-phenylbenzamide (Caitlin F. Zipp et al., 2013).

properties

IUPAC Name

N-phenyl-4-(2,4,6-trimethylbenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-15-13-16(2)21(17(3)14-15)22(25)18-9-11-19(12-10-18)23(26)24-20-7-5-4-6-8-20/h4-14H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDUSCFHZIQGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967502
Record name N-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide

CAS RN

5301-74-6
Record name N-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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